Gamabufotaline

Vue d'ensemble

Description

Applications De Recherche Scientifique

In Vivo Efficacy

In xenograft mouse models, gamabufotalin significantly reduced tumor weight and size, demonstrating its potential as an effective therapeutic agent against COX-2-mediated tumors . Additionally, it has shown promising results in treating multiple myeloma and other hematological malignancies by inducing apoptosis and inhibiting tumor growth .

Enhancing Antitumor Immunity

Recent studies suggest that gamabufotalin may enhance antitumor immunity by reducing the percentage of T-regulatory cells, which are known to suppress immune responses against tumors. This property could potentially improve the efficacy of immunotherapies when used in conjunction with conventional treatments .

Anti-inflammatory Effects

Gamabufotalin's anti-inflammatory properties have been explored in various contexts. It has been reported to suppress pro-inflammatory cytokine production in macrophage models, indicating potential applications in treating inflammatory diseases . The compound's ability to modulate immune responses positions it as a candidate for further investigation in autoimmune disorders.

Potential for Drug Resistance

Studies have indicated that gamabufotalin could counteract drug resistance mechanisms in cancer cells. By targeting specific signaling pathways involved in cell survival and proliferation, it may help sensitize resistant cancer cells to existing therapies .

Summary of Research Findings

The following table summarizes key research findings related to gamabufotalin's applications:

Mécanisme D'action

- COX-2 plays a role in promoting tumor growth, angiogenesis, and metastasis in various cancers, including lung cancer .

- By inhibiting NF-κB activation, Gamabufotalin impacts downstream genes involved in tumor progression .

- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) contribute to its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Gamabufotalin interacts with several enzymes and proteins. It inhibits the phosphorylation of IKKβ by targeting the ATP-binding site, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Cellular Effects

Gamabufotalin has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells and enhances apoptosis induction . It also suppresses COX-2 expression, thereby inhibiting the proliferation of NSCLC cells .

Molecular Mechanism

Gamabufotalin exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Metabolic Pathways

Gamabufotalin is involved in several metabolic pathways. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La gamabufagine peut être synthétisée par diverses réactions chimiques impliquant des dérivés de la bufadiénolide. Une méthode courante implique la transformation de la bufotaline en cinobufagine, qui peut ensuite être modifiée pour produire de la gamabufagine . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la conversion.

Méthodes de production industrielle

La production industrielle de gamabufagine implique l'extraction des bufadiénolides du venin de crapaud, suivie de processus de purification et de modification chimique. La stabilité et la faible toxicité de la gamabufagine la rendent adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La gamabufagine subit diverses réactions chimiques, notamment :

Oxydation : La gamabufagine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la gamabufagine, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule de gamabufagine par d'autres atomes ou groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la gamabufagine, chacun ayant des propriétés chimiques et biologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Médecine : La gamabufagine s'est avérée prometteuse dans la recherche sur le cancer en raison de sa capacité à inhiber la croissance des cellules cancéreuses et l'angiogenèse en ciblant la voie de signalisation VEGFR-2.

Mécanisme d'action

La gamabufagine exerce ses effets en inhibant l'activation de la voie de signalisation VEGFR-2, qui est essentielle à l'angiogenèse (la formation de nouveaux vaisseaux sanguins). En bloquant cette voie, la gamabufagine peut inhiber la croissance et la propagation des cellules cancéreuses . De plus, la gamabufagine induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant les voies dépendantes des caspases et en favorisant la libération du cytochrome c des mitochondries .

Comparaison Avec Des Composés Similaires

La gamabufagine appartient à la famille des bufadiénolides, qui comprend plusieurs composés similaires :

Arénobufagine : Isolée du crapaud argentin (Chaunus arenarum), connue pour ses effets cardiotoniques puissants.

Bufotaline : Trouvée dans le crapaud buffle (Rhinella marina), utilisée en médecine traditionnelle chinoise.

Cinobufagine : Isolée du crapaud de l'île de Chusan (Bufo gargarizans), étudiée pour ses propriétés antitumorales.

Marinobufagine : Trouvée dans Bufo rubescens et le crapaud buffle, connue pour ses effets cardiotoniques.

Quercicobafagine : Isolée du crapaud de chêne (Anaxyrus quercicus), étudiée pour ses activités biologiques.

La gamabufagine est unique en raison de son inhibition spécifique de la voie de signalisation VEGFR-2 et de sa toxicité relativement faible par rapport aux autres bufadiénolides .

Activité Biologique

Gamabufotalin, a bufadienolide compound derived from the venom of the cane toad (Rhinella marina), has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores its mechanisms of action, therapeutic potential, and the results of various studies that highlight its efficacy against different types of cancer.

Overview of Gamabufotalin

Gamabufotalin (CS-6) is primarily known for its potent anti-tumor properties. It has been isolated from traditional Chinese medicine, particularly from the Chansu preparation, which has been used for centuries in various therapeutic contexts. The compound exhibits high metabolic stability and a favorable safety profile compared to other chemotherapeutic agents.

The biological activity of gamabufotalin involves several key mechanisms:

- Inhibition of COX-2 : Gamabufotalin significantly suppresses the expression of cyclooxygenase-2 (COX-2), a protein often overexpressed in various cancers. It does this by inhibiting the phosphorylation of IκB kinase β (IKKβ), which prevents the activation of NF-κB, a transcription factor that promotes COX-2 expression .

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cytochrome c release and caspase activation. This results in programmed cell death in cancer cells, including non-small cell lung cancer (NSCLC) and glioblastoma .

- Anti-Angiogenic Effects : Gamabufotalin has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. It disrupts the vascular endothelial growth factor (VEGF) signaling pathway, further contributing to its anti-tumor effects .

In Vitro Studies

- NSCLC Cell Lines : In studies involving NSCLC cell lines, gamabufotalin demonstrated a strong ability to inhibit cell proliferation and induce apoptosis. It was found to down-regulate COX-2 and phosphorylated p65 NF-κB levels in treated cells .

- Glioblastoma Cells : Research indicated that gamabufotalin exhibits selective cytotoxicity against glioblastoma cells (U-87 and U-251). When combined with arsenite, it enhanced the cytotoxic effects through G2/M cell cycle arrest and downregulation of key regulatory proteins like cdc25C and Cyclin B1 .

- Other Cancer Types : Additional studies have shown that gamabufotalin can induce apoptosis in gastric and bladder cancer cells, highlighting its broad-spectrum anti-cancer activity .

In Vivo Studies

In xenograft models using nude mice, gamabufotalin treatment led to significant reductions in tumor weight and size. The compound was effective in modulating tumor microenvironments by decreasing inflammatory markers associated with tumor progression .

Case Studies

Several case studies have documented the clinical application of gamabufotalin:

- Combination Therapies : A notable case involved combining gamabufotalin with conventional chemotherapeutics to enhance therapeutic efficacy while reducing side effects. This approach has shown promise in increasing the sensitivity of resistant cancer cells to treatment .

- Patient Outcomes : Clinical observations suggest that patients receiving treatments incorporating gamabufotalin experienced improved outcomes compared to those on standard therapies alone, particularly in terms of tumor response rates and quality of life metrics.

Data Summary

Propriétés

IUPAC Name |

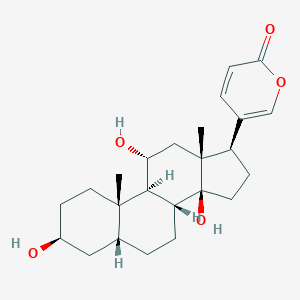

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, gamabufotalin induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]

ANone: Yes, gamabufotalin demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.

ANone: Gamabufotalin has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []

ANone: Gamabufotalin's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of gamabufotalin with target proteins. For example, molecular docking studies revealed that gamabufotalin interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []

ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in gamabufotalin, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []

ANone: Research suggests that after oral administration of cinobufacini capsules (containing gamabufotalin), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including gamabufotalin, are metabolized in the liver. []

ANone: Studies demonstrate that gamabufotalin exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]

ANone: Gamabufotalin exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []

ANone: The efficacy of gamabufotalin has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []

ANone: While gamabufotalin shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.

ANone: Research explores the use of nanomedicine for targeted delivery of gamabufotalin in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with gamabufotalin and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.

ANone: Various analytical techniques are employed to characterize and quantify gamabufotalin, including:

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of gamabufotalin in toad venom and pharmaceutical preparations. [, , , , , , , ]

- Thin-Layer Chromatography (TLC): Used for initial separation and identification of gamabufotalin. []

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of gamabufotalin and its metabolites. [, , , , ]

- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []

ANone: Developed HPLC methods for gamabufotalin quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]

ANone: Quality control of gamabufotalin in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:

- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []

- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]

- Quantitative Analysis: Employing validated HPLC methods to determine the content of gamabufotalin and other active bufadienolides. [, , ]

ANone: Gamabufotalin research benefits from various disciplines, including:

- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]

- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]

- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []

- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.